![molecular formula C12H12N4O3S B12008693 [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 540775-20-0](/img/structure/B12008693.png)
[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-{[(E)-(4-Hydroxyphenyl)methyliden]}amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]essigsäure ist eine komplexe organische Verbindung, die einen Triazolring, eine Hydroxyphenylgruppe und eine Sulfanylessigsäure-Einheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(4-{[(E)-(4-Hydroxyphenyl)methyliden]}amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]essigsäure umfasst in der Regel mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Dicarbonylverbindung unter sauren Bedingungen synthetisiert werden.
Einführung der Hydroxyphenylgruppe: Die Hydroxyphenylgruppe wird durch eine Kondensationsreaktion mit einem Aldehyd eingeführt, wodurch eine Schiff'sche Base entsteht.
Anbindung der Sulfanylessigsäure-Einheit:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierter Reaktionsumgebungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxyphenylgruppe, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können an der Schiff'schen Base auftreten, wodurch sie in das entsprechende Amin und Aldehyd zurückverwandelt wird.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Thiole oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und Aldehyde.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [(4-{[(E)-(4-Hydroxyphenyl)methyliden]}amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]essigsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen und -hemmung zu untersuchen, insbesondere solche, die den Triazolring und die Hydroxyphenylgruppe betreffen.
Medizin
Industrie
In der Industrie kann es bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder Beschichtungen, eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von [(4-{[(E)-(4-Hydroxyphenyl)methyliden]}amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]essigsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Triazolring kann an Metallionen binden, wodurch die Enzymaktivität beeinflusst wird, während die Hydroxyphenylgruppe an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Proteinen und Nukleinsäuren beteiligt sein kann. Die Sulfanylgruppe kann kovalente Bindungen mit Thiolgruppen in Proteinen bilden, wodurch deren Funktion möglicherweise gehemmt wird.
Wirkmechanismus
The mechanism of action of [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and nucleic acids. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[(4-{[(E)-(4-Hydroxyphenyl)methyliden]}amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]essigsäure: weist Ähnlichkeiten mit anderen triazolhaltigen Verbindungen auf, wie z. B. Fluconazol und Itraconazol, die als Antimykotika eingesetzt werden.
Eigenschaften
CAS-Nummer |
540775-20-0 |
|---|---|
Molekularformel |
C12H12N4O3S |
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
2-[[4-[(E)-(4-hydroxyphenyl)methylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H12N4O3S/c1-8-14-15-12(20-7-11(18)19)16(8)13-6-9-2-4-10(17)5-3-9/h2-6,17H,7H2,1H3,(H,18,19)/b13-6+ |
InChI-Schlüssel |
MCFAKNDERAPPTQ-AWNIVKPZSA-N |
Isomerische SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(C=C2)O)SCC(=O)O |
Kanonische SMILES |
CC1=NN=C(N1N=CC2=CC=C(C=C2)O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)
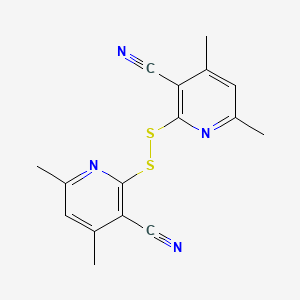
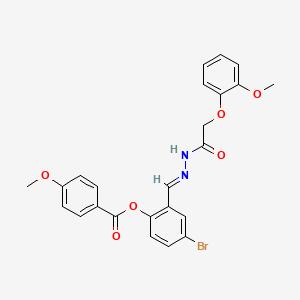
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)
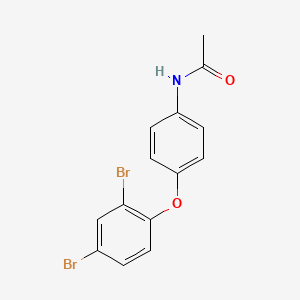


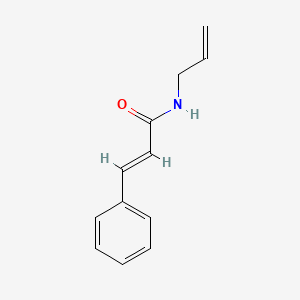
![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
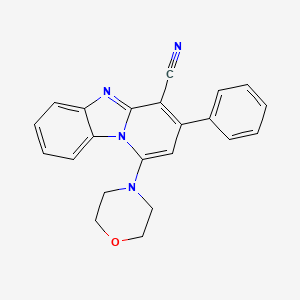
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
